5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with appropriate thiadiazole precursors under controlled conditions. One common method includes the cyclization of 4-bromo-1-methyl-1H-pyrazole with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include different oxidation states of the thiadiazole ring and their corresponding derivatives.
Scientific Research Applications
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-3-methyl-1H-pyrazole
- 4-Iodo-1-methyl-1H-pyrazole
Uniqueness
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. The bromine atom on the pyrazole ring further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
5-(4-bromo-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5S/c1-12-2-3(7)4(11-12)5-9-10-6(8)13-5/h2H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSRMLIHOBPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(S2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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